molecular formula C12H18ClN3O B5016552 Agn-PC-0KM6FR CAS No. 5658-21-9

Agn-PC-0KM6FR

Cat. No.: B5016552
CAS No.: 5658-21-9
M. Wt: 255.74 g/mol
InChI Key: PWRCPPFLBMFLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Agn-PC-0KM6FR involves specific reaction conditions and reagents. One common method includes the chemical reduction of silver ions using sodium citrate and sodium borohydride under controlled pH conditions . This method is optimized to produce silver nanoparticles with specific physical and chemical properties, which are essential for its applications.

Chemical Reactions Analysis

Agn-PC-0KM6FR undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Agn-PC-0KM6FR has a wide range of scientific research applications. It is used in chemistry for the synthesis of nanoparticles and in biology for its antimicrobial properties . In medicine, it is explored for its potential in drug delivery systems and as a component in diagnostic tools. Industrially, it is used in the production of high-sensitivity analytical substrates for techniques like surface-enhanced Raman spectroscopy (SERS) .

Mechanism of Action

The mechanism of action of Agn-PC-0KM6FR involves its interaction with molecular targets and pathways. For instance, in its antimicrobial application, it disrupts the cell membrane of microorganisms, leading to cell death . The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Agn-PC-0KM6FR can be compared with other similar compounds such as decursinol angelate and boron carbon dysprosium oxide . While decursinol angelate is known for its anti-cancer properties, this compound is unique in its broad range of applications, particularly in antimicrobial and analytical chemistry. Boron carbon dysprosium oxide, on the other hand, is used in different industrial applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

2-(2-imino-3-propylbenzimidazol-1-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c1-2-7-14-10-5-3-4-6-11(10)15(8-9-16)12(14)13;/h3-6,13,16H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRCPPFLBMFLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N(C1=N)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386310
Record name AGN-PC-0KM6FR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5658-21-9
Record name AGN-PC-0KM6FR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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